4-Oxo-2,4-diphenylbutanenitrile

Catalog No.
S704824
CAS No.
6268-00-4
M.F
C16H13NO
M. Wt
235.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Oxo-2,4-diphenylbutanenitrile

CAS Number

6268-00-4

Product Name

4-Oxo-2,4-diphenylbutanenitrile

IUPAC Name

4-oxo-2,4-diphenylbutanenitrile

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C16H13NO/c17-12-15(13-7-3-1-4-8-13)11-16(18)14-9-5-2-6-10-14/h1-10,15H,11H2

InChI Key

JRWUFQJVJGKCCT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C#N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C#N

4-Oxo-2,4-diphenylbutanenitrile is an organic compound characterized by the molecular formula C16H13NO. Its structure features a butane backbone with a nitrile group and a ketone group, along with two phenyl substituents. The unique arrangement of these functional groups imparts distinctive chemical properties to the compound, including its reactivity and potential applications in various fields of research and industry. Notably, the dihedral angle between the terminal phenyl rings is approximately 68.40°, indicating a twisted conformation that may influence its interactions with other molecules .

Synthesis:

4-Oxo-2,4-diphenylbutanenitrile has been synthesized through various methods, including the Claisen condensation of phenylacetone and benzonitrile, followed by hydrolysis and oxidation. This compound can also be obtained through the reaction of diphenylacetonitrile with benzoyl chloride in the presence of a Lewis acid catalyst.

Potential applications:

While the specific research applications of 4-Oxo-2,4-diphenylbutanenitrile are limited, its structural features suggest potential in various fields:

  • As a starting material for the synthesis of other compounds

    The presence of a ketone and a nitrile group makes this molecule a versatile intermediate for the preparation of more complex structures. Researchers have explored its use in the synthesis of heterocyclic compounds, such as pyrazoles and thiadiazoles.

  • Potential biological activity

    Some studies have investigated the potential biological activity of 4-Oxo-2,4-diphenylbutanenitrile. However, the available data is limited, and further research is needed to confirm any specific biological effects.

  • Substitution Reactions: The nitrile group can engage in nucleophilic substitution reactions.
  • Addition Reactions: The compound can undergo addition reactions with various nucleophiles.
  • Oxidation and Reduction: The ketone group can be reduced to an alcohol, while the nitrile group can be reduced to an amine .

Common reagents used in reactions involving this compound include trimethylsilyl cyanide (TMSCN) for synthesis and scandium(III) triflate as a catalyst for hydrocyanation reactions .

The synthesis of 4-Oxo-2,4-diphenylbutanenitrile typically involves the reaction of (E)-chalcone with trimethylsilyl cyanide in the presence of a catalyst such as 4-(triphenylphosphonio)phenolate in N,N-dimethylformamide at room temperature. This method provides an efficient route to obtain the compound with good yields .

Synthetic Route Example:

text
(E)-chalcone + TMSCN → 4-Oxo-2,4-diphenylbutanenitrile

4-Oxo-2,4-diphenylbutanenitrile has several applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Research: The compound is explored as a precursor for developing new drugs.
  • Industrial Use: It is utilized in producing fine chemicals and intermediates .

Several compounds share structural similarities with 4-Oxo-2,4-diphenylbutanenitrile. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3-Oxo-2,3-diphenylbutanenitrileSimilar butane backbone with different substitutionsDifferent position of ketone and nitrile groups
4-Amino-2,4-diphenylbutanenitrileContains an amino group instead of a ketonePotentially different biological activity
Benzyl cyanideSimple nitrile compound without phenyl substituentsLacks the complexity of multiple functional groups

The unique combination of the ketone and nitrile groups along with the diphenyl structure makes 4-Oxo-2,4-diphenylbutanenitrile particularly interesting for synthetic applications and biological studies .

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

6268-00-4

Dates

Modify: 2023-08-15

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